molecular formula C10H11NO3 B12515314 2-(Hydroxyimino)-2-phenylethyl acetate CAS No. 680605-59-8

2-(Hydroxyimino)-2-phenylethyl acetate

Cat. No.: B12515314
CAS No.: 680605-59-8
M. Wt: 193.20 g/mol
InChI Key: RGPPGYQYQVFRQR-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-2-phenylethyl acetate is an organic compound with the molecular formula C10H11NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-2-phenylethyl acetate typically involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-2-phenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylacetates.

Scientific Research Applications

2-(Hydroxyimino)-2-phenylethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-2-phenylethyl acetate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis.

    Ethyl cyanoglyoxalate-2-oxime: Another derivative with similar reactivity.

    Ethyl isonitrosocyanoacetate: Used in various organic synthesis applications.

Uniqueness

2-(Hydroxyimino)-2-phenylethyl acetate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hydroxyimino group with a phenylacetate backbone makes it a versatile compound in both synthetic and biological contexts.

Properties

CAS No.

680605-59-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(2-hydroxyimino-2-phenylethyl) acetate

InChI

InChI=1S/C10H11NO3/c1-8(12)14-7-10(11-13)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3

InChI Key

RGPPGYQYQVFRQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=NO)C1=CC=CC=C1

Origin of Product

United States

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